Bienvenue dans la boutique en ligne BenchChem!

Midesteine

Enzymology Protease Inhibition Kinetic Analysis

Midesteine (MR-889) is a low molecular weight, synthetic, cyclic thiolic compound that functions as a reversible, slow-binding, fully competitive inhibitor of human neutrophil elastase (HNE). Classified chemically as a thiophene-2-carbothioic acid derivative (CAS 94149-41-4), its primary mechanism involves direct inhibition of proteolytic activity, making it a candidate for research in chronic obstructive pulmonary disease (COPD) and chronic bronchitis.

Molecular Formula C12H13NO3S3
Molecular Weight 315.4 g/mol
CAS No. 94149-41-4
Cat. No. B1676579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidesteine
CAS94149-41-4
Synonyms(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide
midesteine
MR 889
MR-889
MR889
N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone
Molecular FormulaC12H13NO3S3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2
InChIInChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14)
InChIKeyMKTVMEMIKNBVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Midesteine (MR-889, CAS 94149-41-4): Neutrophil Elastase Inhibitor for Respiratory Disease Research Procurement


Midesteine (MR-889) is a low molecular weight, synthetic, cyclic thiolic compound [1] that functions as a reversible, slow-binding, fully competitive inhibitor of human neutrophil elastase (HNE) [2]. Classified chemically as a thiophene-2-carbothioic acid derivative (CAS 94149-41-4), its primary mechanism involves direct inhibition of proteolytic activity, making it a candidate for research in chronic obstructive pulmonary disease (COPD) and chronic bronchitis [1][3]. Unlike endogenous antiproteases or other small molecule inhibitors, Midesteine exhibits a unique kinetic signature defined by its specific association and dissociation rates [2].

Why Midesteine (MR-889) Cannot Be Generically Substituted with Other Neutrophil Elastase Inhibitors


Neutrophil elastase inhibitors are a diverse class of compounds with markedly different kinetic mechanisms, binding affinities, and downstream functional consequences [1]. Midesteine (MR-889) is not interchangeable with other in-class agents such as Sivelestat or Alvelestat due to its distinct slow-binding, reversible competitive mechanism and its unique ability to inhibit alpha-2-macroglobulin-trapped elastase [2]. Substituting Midesteine with a compound possessing a different inhibition profile (e.g., a fast-on/fast-off inhibitor or an irreversible inhibitor) can lead to divergent outcomes in assays of enzyme kinetics, mucus rheology, and in vivo efficacy models [3]. The following evidence demonstrates quantifiable differentiation that is critical for informed scientific selection and procurement.

Midesteine (MR-889) Quantitative Evidence Guide: Differentiated Kinetic and Functional Data for Research Procurement


Kinetic Mechanism: Reversible Slow-Binding Inhibition Distinct from Sivelestat and Alvelestat

Midesteine (MR-889) inhibits human leukocyte elastase via a reversible, slow-binding, fully competitive mechanism, characterized by a defined association rate (kon) and dissociation rate (koff) [1]. This is distinct from the competitive but non-slow-binding inhibition of Sivelestat and the high-affinity, rapid-binding inhibition of Alvelestat [2][3]. The kinetic constants for MR-889 were determined as kon = 2363 ± 15 M⁻¹sec⁻¹, koff = 3.01 ± 0.34 × 10⁻³ sec⁻¹, yielding a Ki (koff/kon) of 1.27 ± 0.15 μM [1].

Enzymology Protease Inhibition Kinetic Analysis

Inhibition of Alpha-2-Macroglobulin-Trapped Elastase: A Functional Differentiation from Standard Inhibitors

Midesteine (MR-889) uniquely inhibits the residual proteolytic activity of human neutrophil elastase that is trapped within the alpha-2-macroglobulin (α2M) complex [1]. This is a functionally distinct property not observed with many standard inhibitors like phenylmethylsulfonyl fluoride (PMSF) [1]. The inhibition efficacy parallels that of PMSF, but the ability to access and inhibit the entrapped enzyme is a specific attribute of MR-889's molecular size and mechanism [1].

Protease Inhibition Enzyme Trapping Ex Vivo Models

Mucus Rheology Modulation: Conditional Thiol-Dependent Effect Differentiated from N-Acetylcysteine

Midesteine (MR-889) demonstrates a conditional, elastase-load-dependent capacity to alter mucus rheology, distinct from the direct thiol-mediated mucolytic action of N-acetylcysteine (NAC) [1]. At 10⁻⁴ M, MR-889 alone had no effect on viscosity or elasticity, whereas NAC at the same concentration significantly reduced both [1]. However, in the presence of a high elastase load (0.15 nMol, resulting in 49% enzyme inhibition), MR-889 caused a marked decrease in viscosity, suggesting its action is coupled to enzyme utilization [1].

Mucus Rheology Mucolytics Ex Vivo Assays

Human Clinical Safety and Biomarker Data: 4-Week COPD Trial Differentiation from Placebo

In a double-blind, randomized, placebo-controlled trial, oral administration of Midesteine (MR-889) at 500 mg b.i.d. for 4 weeks was safe and well-tolerated in COPD patients, but did not significantly alter overall plasma elastin-derived peptides or urinary desmosine in the unselected cohort [1]. However, a significant reduction in urinary desmosine was observed in a subset of patients with shorter disease duration (p = 0.004) [1]. This suggests a potential efficacy signal in early-stage disease, differentiating it from placebo and guiding future research applications.

COPD Clinical Trials Biomarkers

Midesteine (MR-889) Best Application Scenarios Based on Differentiated Evidence


Investigating Chronic Low-Grade Elastase Activity in Early-Stage COPD Models

Given its reversible, slow-binding kinetics and the clinical observation of a significant biomarker response (urinary desmosine reduction, p=0.004) in patients with short disease duration [1], Midesteine is particularly well-suited for research focused on modulating early, sub-clinical elastase-mediated tissue damage in COPD. Its moderate Ki and slow dissociation may better mimic the physiological regulation of elastase activity compared to high-affinity, irreversible inhibitors [2].

Elucidating the Role of Alpha-2-Macroglobulin-Trapped Proteases in Inflammatory Lung Disease

The unique ability of Midesteine to inhibit neutrophil elastase complexed with alpha-2-macroglobulin [3] makes it an invaluable tool for dissecting the contribution of 'trapped' proteases to ongoing tissue destruction in conditions like emphysema or chronic bronchitis. This property allows researchers to target a protease pool that is typically inaccessible to many endogenous and synthetic inhibitors [3].

Evaluating Elastase-Dependent Mucus Clearance Defects in Ex Vivo Models

For studies examining the rheological properties of mucus in the context of high neutrophil elastase burden (e.g., sputum from CF or COPD exacerbation patients), Midesteine provides a unique experimental advantage. Its conditional, enzyme-load-dependent effect on viscosity [4] allows researchers to separate direct mucolytic actions from those secondary to protease inhibition, offering a cleaner model for understanding elastase-driven mucus stasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midesteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.